[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 873580-54-2
VCID: VC21366787
InChI: InChI=1S/C15H19NO3S2/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3
SMILES: CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2
Molecular Formula: C15H19NO3S2
Molecular Weight: 325.5g/mol

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine

CAS No.: 873580-54-2

Cat. No.: VC21366787

Molecular Formula: C15H19NO3S2

Molecular Weight: 325.5g/mol

* For research use only. Not for human or veterinary use.

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](2-thienylmethyl)amine - 873580-54-2

Specification

CAS No. 873580-54-2
Molecular Formula C15H19NO3S2
Molecular Weight 325.5g/mol
IUPAC Name 5-ethoxy-2,4-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C15H19NO3S2/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3
Standard InChI Key PQXNQCRRCFDWDI-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2
Canonical SMILES CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2=CC=CS2

Introduction

Synthesis

Synthetic Pathway
The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves the formation of a sulfonamide bond between the amine group and the sulfonyl chloride precursor. Key steps include:

  • Preparation of (5-Ethoxy-2,4-dimethylphenyl)sulfonyl chloride through chlorination reactions.

  • Reaction with 2-thienylmethylamine under controlled conditions (e.g., appropriate solvents like dichloromethane and mild bases such as triethylamine) to form the final compound.

Reaction Conditions

  • Temperature: 0–25°C for optimal yield.

  • Solvent: Polar aprotic solvents (e.g., acetonitrile or dichloromethane).

  • Catalyst/Base: Triethylamine or pyridine to neutralize by-products.

Biological Activity

Mechanism of Action
The sulfonamide moiety in (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine may interact with biological targets through hydrogen bonding or ionic interactions. These interactions are critical for enzyme inhibition or receptor binding.

Potential Applications

  • Antibacterial Activity: Sulfonamides are known inhibitors of bacterial dihydropteroate synthase, disrupting folic acid synthesis.

  • Medicinal Chemistry Scaffold: The compound's unique structure makes it a candidate for further modifications to enhance pharmacological properties.

Applications in Medicinal Chemistry

The compound's structural features suggest potential applications as a lead molecule for drug development targeting:

  • Bacterial infections (e.g., sulfonamide-based antibiotics).

  • Enzyme inhibition pathways relevant to metabolic disorders or cancer research.

Limitations and Future Research

While (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine shows promise in medicinal chemistry, further studies are needed to evaluate:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME).

  • Toxicity Profiles: To determine safety margins for therapeutic use.

  • Structure-Activity Relationships (SAR): To optimize efficacy by modifying substituents on the phenyl or thienyl groups.

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